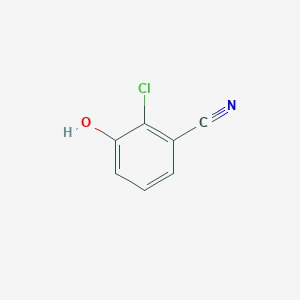

2-Chloro-3-hydroxybenzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERLNEQRYBEGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613850 | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51786-11-9 | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51786-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Benzonitrile Chemistry

Halogenated compounds are organic molecules where one or more hydrogen atoms are replaced by halogens (fluorine, chlorine, bromine, or iodine). scbt.com This substitution significantly alters the molecule's chemical and physical properties. scbt.com Halogenated benzonitriles, specifically, are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and a nitrile (-C≡N) group.

The chemistry of halogenated benzonitriles has a history rooted in the early explorations of aromatic substitution reactions. smolecule.com The nitrile group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring, while the halogen atom adds further complexity through its own electronic and steric effects. scbt.comsmolecule.com These compounds are recognized as valuable intermediates in the synthesis of more complex molecules for materials science and medicinal chemistry. scbt.com

2-Chloro-3-hydroxybenzonitrile, also known as 2-Chloro-3-cyanophenol, fits within this class as a dichlorinated derivative of benzonitrile (B105546), additionally featuring a hydroxyl (-OH) group. cymitquimica.com Its structure, containing a chloro, a hydroxyl, and a nitrile group on a benzene ring, makes it a polyfunctional molecule. The relative positions of these groups (chloro at position 2, hydroxyl at position 3) dictate its specific reactivity and potential for forming a variety of derivatives.

Significance and Scope of Academic Inquiry into 2 Chloro 3 Hydroxybenzonitrile

Strategic Approaches to Benzonitrile Core Functionalization

The introduction of chloro and hydroxy substituents onto a benzonitrile scaffold at specific positions is a primary challenge in synthesizing these molecules. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the aromatic ring, guiding the development of specialized synthetic strategies.

Regioselective chlorination of phenolic compounds and hydroxylation of chloroarenes are cornerstone strategies for producing chlorohydroxybenzonitriles.

Chlorination of Hydroxybenzonitriles: The direct chlorination of hydroxybenzonitriles is a common route, where the hydroxyl group acts as a powerful ortho-, para-director. The choice of chlorinating agent and catalyst is crucial for controlling the position and degree of chlorination. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose. For instance, iron(III)-catalyzed chlorination with NCS is an effective method for the regioselective chlorination of activated arenes like phenols. acs.org In some cases, the reaction can proceed efficiently without a metal catalyst. An established method for chlorinating aromatic compounds utilizes NCS in an aqueous medium with hydrochloric acid (HCl), which is cost-effective and provides high yields under mild conditions. isca.inijsrp.org

Modern approaches have also utilized catalyst-controlled reactions to override the innate directing effects of substituents. A notable example is the use of a Lewis basic selenoether catalyst for the ortho-selective chlorination of phenols, which can direct the chlorine atom to a position that might not be favored under standard electrophilic aromatic substitution conditions. nsf.gov

Hydroxylation of Chlorobenzonitriles: The conversion of a chloro-substituent to a hydroxyl group on a benzonitrile ring is another key transformation. Recent advancements in photocatalysis have enabled the direct hydroxylation of aryl chlorides using water as the oxygen source. A heterogeneous Ni(II)-bipyridine covalent organic framework (Ni(II)-bpy-COF) has been employed as a photocatalyst for the C-O coupling of 4-chlorobenzonitrile (B146240) and water, achieving high yields under blue LED irradiation. researchgate.net Such methods represent a significant step forward in C-H and C-Cl bond functionalization. researchgate.netnih.gov

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for constructing the chlorohydroxybenzonitrile framework. wikipedia.org In this mechanism, a nucleophile displaces a leaving group (typically a halide) on an electron-deficient aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitrile (-CN) or nitro (-NO₂) group, positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction. masterorganicchemistry.compressbooks.pub

This pathway can be strategically employed by starting with a dihalobenzonitrile. For example, reacting a dichlorobenzonitrile with a hydroxide source (like NaOH or KOH) can lead to the selective replacement of one chlorine atom with a hydroxyl group. The regiochemical outcome depends on the relative positions of the halogens and the activating nitrile group. This method is particularly useful when direct electrophilic substitution is difficult or yields undesirable isomers. The SNAr reaction is a two-step addition-elimination process and generally does not apply to aryl halides unless suitable activating groups are present. pressbooks.pub

Regioselective Chlorination and Hydroxylation Techniques

Synthesis of Positional Isomers of Chlorohydroxybenzonitrile

The controlled synthesis of specific isomers of chlorohydroxybenzonitrile relies on the careful selection of starting materials and reaction conditions that favor the formation of the desired product.

The synthesis of 3-chloro-2-hydroxybenzonitrile (B169180) can be achieved through the regioselective ortho-chlorination of 2-hydroxybenzonitrile (B42573) (salicylonitrile). A highly effective method employs a specialized catalyst to direct the chlorination specifically to the C3 position. nsf.gov Using a selenoether catalyst with N-chlorosuccinimide (NCS) as the chlorine source, 3-chloro-2-hydroxybenzonitrile can be prepared in high yield. nsf.gov Another reported route involves a multi-step reaction starting from 2-chlorophenol, using magnesium chloride and triethylamine (B128534), followed by treatment with iodine and ammonium (B1175870) hydroxide. chemicalbook.com

Table 1: Synthesis of 3-Chloro-2-hydroxybenzonitrile via Ortho-Chlorination

| Starting Material | Reagents | Catalyst | Yield | Reference |

| 2-Hydroxybenzonitrile | N-Chlorosuccinimide (NCS) | Selenoether (5 mol%) | 71% | nsf.gov |

5-Chloro-2-hydroxybenzonitrile is commonly synthesized from 5-chlorosalicylaldehyde (B124248). One method involves treating the aldehyde with acetic anhydride (B1165640) and sodium ethoxide. rasayanjournal.co.in An alternative pathway begins with the conversion of 5-chlorosalicylaldehyde into its corresponding oxime, which is subsequently dehydrated to form the nitrile functionality. researchgate.net This nitrile is a key intermediate for further synthetic elaborations. rasayanjournal.co.inresearchgate.net

Table 2: Synthetic Routes to 5-Chloro-2-hydroxybenzonitrile

| Starting Material | Key Reagents/Steps | Product | Reference |

| 5-Chlorosalicylaldehyde | Acetic anhydride, Sodium ethoxide | 5-Chloro-2-hydroxybenzonitrile | rasayanjournal.co.in |

| 5-Chlorosalicylaldehyde | Conversion to oxime, followed by dehydration | 5-Chloro-2-hydroxybenzonitrile | researchgate.net |

A straightforward and high-yielding route to 3-chloro-4-hydroxybenzonitrile (B1661932) involves the direct chlorination of 4-hydroxybenzonitrile. isca.inijsrp.org The hydroxyl group at C4 directs the incoming electrophile (chlorine) to the ortho position (C3). This transformation can be efficiently carried out using N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous solution of hydrochloric acid (HCl) at room temperature. isca.in This method is noted for its operational simplicity, use of water as a solvent, and excellent yield. isca.inijsrp.org

Table 3: Synthesis of 3-Chloro-4-hydroxybenzonitrile via Chlorination

| Starting Material | Reagents | Conditions | Yield | Reference |

| 4-Hydroxybenzonitrile | N-Chlorosuccinimide (NCS), HCl | Aqueous medium, Room temperature, 1.5 hours | 82% | isca.inijsrp.org |

Controlled Synthesis of 5-Chloro-2-hydroxybenzonitrile

Catalytic Strategies in Benzonitrile Derivative Synthesis

The introduction of the nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Modern catalytic methods offer significant advantages over classical approaches like the Sandmeyer or Rosenmund-von Braun reactions, providing milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Cyanation in Aryl Halide Systems

Palladium-catalyzed cyanation has become a popular and efficient method for the synthesis of benzonitriles from aryl halides. rsc.org This methodology has seen significant advancements since its discovery in 1973, addressing initial challenges such as catalyst deactivation by cyanide ions. rsc.orgnih.gov

A key challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst. nih.gov To mitigate this, various strategies have been developed, including the use of less toxic and more stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org Research has demonstrated that K₄[Fe(CN)₆] can serve as an effective cyanide source in palladium-catalyzed coupling reactions, though it often requires specific conditions to achieve high efficiency. nih.gov

Recent developments have focused on creating more robust and general palladium catalyst systems. For instance, a system applicable to aryl chlorides at low catalyst loadings has been developed, which is effective for a wide range of heterocyclic halides and completes within an hour at temperatures at or below 100 °C. nih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like XPhos often providing superior results. nih.gov

The general mechanism for palladium-catalyzed cyanation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

| Cyanide Source | Toxicity | Advantages | Disadvantages |

| KCN/NaCN | High | High reactivity | High toxicity, requires stringent handling |

| Zn(CN)₂ | Moderate | Less hazardous than KCN/NaCN | Still poses significant risk |

| K₄[Fe(CN)₆] | Low | Non-toxic food additive, safer to handle | Can require high temperatures or specific solvent systems for good reactivity nih.gov |

| Acetone cyanohydrin | High | ||

| Trimethylsilyl cyanide | High |

Emerging Transition Metal Catalysis for Benzonitrile Formation

While palladium has dominated the field, research into other transition metals for benzonitrile synthesis is expanding. Nickel, copper, and cobalt have shown promise as catalysts for the cyanation of aryl halides. researchgate.netnih.gov These first-row transition metals offer the potential for more cost-effective and sustainable synthetic routes. chinesechemsoc.org

Nickel-catalyzed electrochemical thiolation of aryl halides has been demonstrated, suggesting the potential for analogous cyanation reactions. nih.gov Cobalt catalysis has been used for the synthesis of unsymmetrical biaryls from aryl halides, and early studies explored its use in organohalide activation. nih.gov Copper-catalyzed cyanation of halophenols is a known method, though it can involve hazardous reagents.

The merger of electrochemistry with transition metal catalysis is a particularly promising frontier. nih.gov This approach allows for the in situ generation of reactive low-valent metal species under mild conditions, potentially avoiding the use of stoichiometric chemical reductants. nih.gov

Elaboration of Precursor Chemistry and Intermediate Generation

The strategic use of precursors and the generation of key intermediates are central to the efficient synthesis of complex molecules like this compound.

Role of this compound in Heterocyclic Compound Preparation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of three distinct functional groups—a chloro substituent, a hydroxyl group, and a nitrile—allows for a range of selective chemical transformations. For instance, the nitrile group can be reduced to an aminomethyl group, while the hydroxyl and chloro groups can participate in cyclization reactions to form fused ring systems. nih.gov

The related compound, 2-chloro-3-formylquinoline, which shares a similar substitution pattern, is a versatile starting material for constructing fused and binary quinoline-core heterocyclic systems. nih.gov It can undergo reactions with various reagents to build complex molecular architectures. nih.gov Similarly, 2-chloro-3-hydroxybenzaldehyde, a related precursor, can be synthesized through methods like the chlorination of salicylaldehyde. Its functional groups can be manipulated to form other derivatives; for example, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

Demethylation Reactions in Related Hydroxyphenoxy Benzonitrile Synthesis

In the synthesis of related hydroxyphenoxy benzonitriles, demethylation is a key step. For example, the synthesis of 4-(4-hydroxyphenoxy)benzonitrile (B1335305) can be achieved through the demethylation of a methoxy-substituted precursor.

One common method for demethylation involves the use of boron tribromide (BBr₃). chemrxiv.org This reaction is typically performed at low temperatures in a dry solvent like dichloromethane (B109758) (DCM). chemrxiv.org The methylated substrate is treated with BBr₃, and after the reaction is complete, it is quenched with a protic solvent like methanol (B129727). chemrxiv.org

Another approach to demethylation involves heating the methoxy-substituted compound with alkali metal phenoxides in high-boiling solvents or in a melt reaction. This process relies on the nucleophilic displacement of the methoxy (B1213986) group. The choice of demethylation agent and reaction conditions is critical to avoid unwanted side reactions and to ensure a high yield of the desired hydroxylated product.

Optimization of Synthetic Reaction Parameters and Process Efficiency

The optimization of reaction parameters is crucial for transitioning a synthetic route from a laboratory-scale procedure to a practical and efficient process. This involves a systematic investigation of variables such as catalyst loading, ligand selection, solvent, temperature, and reaction time.

For palladium-catalyzed cyanations, the use of Design of Experiments (DoE) can be a powerful tool to enhance reaction conversion and minimize the formation of impurities. acs.org A practical and scalable synthesis of a benzonitrile derivative was successfully developed using a mixed solvent system of dimethylacetamide (DMAc) and toluene, with optimization guided by DoE. acs.org

The choice of base and solvent can significantly impact the efficiency of transition metal-catalyzed reactions. For instance, in the synthesis of 3-arylpyrroles, the ligand, base, and solvent were all found to be critical for achieving high enantioselectivity. acs.org In some cases, the addition of ionic additives can accelerate the reaction. acs.org

The table below lists the chemical compounds mentioned in this article.

Influence of Solvent Systems and Reaction Media

The choice of solvent system and reaction medium is a critical parameter in the synthesis of this compound and its analogues, significantly affecting reaction rates, yields, and the solubility of reactants and intermediates. Research into the synthesis of halogenated and hydroxylated benzonitriles has highlighted the advantages of using polar aprotic solvents.

In the synthesis of related compounds like 3-bromo-2-hydroxybenzonitrile, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. These solvents are effective in facilitating cyanation reactions on bromophenols. The high polarity of DMF and DMSO helps to dissolve the reactants and intermediates, including the cyanide source and the phenolic substrate, thus promoting the reaction.

Studies on the synthesis of 5-substituted 1H-tetrazoles from various benzonitriles have systematically compared different solvents. In these studies, DMF was found to be a superior solvent compared to options like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and water, resulting in significantly higher isolated yields of the product. ajgreenchem.com For instance, when synthesizing 5-phenyl 1H-tetrazole, the reaction in DMF yielded 92%, whereas THF gave a low yield, and only trace amounts of the product were observed in ACN and water. ajgreenchem.com

Furthermore, the use of ionic liquids as a "green" alternative reaction medium has been explored for benzonitrile synthesis. An ionic liquid like [HSO3-b-Py]·HSO4 can act as a co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.org In such systems, using paraxylene as a co-solvent with the ionic liquid showed significantly higher conversion and yield compared to using paraxylene alone, demonstrating the ionic liquid's dual role in promoting the reaction. rsc.org

In the context of synthesizing 3-amino-2-aroyl benzofurans from 2-hydroxybenzonitriles, the combination of a base with a specific solvent was found to be crucial. Aprotic polar solvents like DMF, DMSO, acetone, and THF were tested. acs.org The combination of Cesium Carbonate (Cs₂CO₃) and DMF proved to be exceptionally effective, leading to rapid reactions at room temperature. acs.org In contrast, protic solvents such as methanol (MeOH) and water (H₂O) only yielded the acyclic intermediate, even after prolonged reaction times under reflux conditions. acs.org

The following table summarizes the effect of different solvents on the synthesis of benzonitrile derivatives based on various studies.

| Solvent/Reaction Medium | Reactants | Product Type | Yield | Reference |

| Dimethylformamide (DMF) | Benzonitrile, Sodium Azide | 5-phenyl 1H-tetrazole | 92% | ajgreenchem.com |

| Tetrahydrofuran (THF) | Benzonitrile, Sodium Azide | 5-phenyl 1H-tetrazole | Low | ajgreenchem.com |

| Acetonitrile (ACN) | Benzonitrile, Sodium Azide | 5-phenyl 1H-tetrazole | Trace | ajgreenchem.com |

| Water (H₂O) | Benzonitrile, Sodium Azide | 5-phenyl 1H-tetrazole | Trace | ajgreenchem.com |

| Dimethylformamide (DMF) | 3-Bromo-2-hydroxybenzaldehyde (B158676) | 3-Bromo-2-hydroxybenzonitrile | 60-75% | |

| Dimethyl Sulfoxide (DMSO) | 3-Bromo-2-hydroxybenzaldehyde | 3-Bromo-2-hydroxybenzonitrile | 60-75% | |

| Dimethylformamide (DMF) | 2-hydroxybenzonitrile, 2-bromoacetophenone | 3-amino-2-aroyl benzofuran | 92% | acs.org |

| Methanol (MeOH) | 2-hydroxybenzonitrile, 2-bromoacetophenone | Acyclic intermediate | - | acs.org |

| Water (H₂O) | 2-hydroxybenzonitrile, 2-bromoacetophenone | Acyclic intermediate | - | acs.org |

| Ionic Liquid / Paraxylene | Benzaldehyde (B42025), Hydroxylamine Salt | Benzonitrile | 100% | rsc.org |

| Paraxylene (alone) | Benzaldehyde, Hydroxylamine Salt | Benzonitrile | Extremely low | rsc.org |

Impact of Base and Temperature on Synthetic Outcomes

Temperature and the choice of base are pivotal factors that dictate the efficiency, selectivity, and rate of synthetic routes toward this compound and its analogues.

Temperature Effects: Reaction temperature directly influences reaction kinetics. For the synthesis of benzonitrile from benzaldehyde, increasing the temperature from 90 °C to 120 °C led to a significant increase in both conversion and yield, with the highest yield of 99.7% achieved at 120 °C. rsc.org Similarly, in the synthesis of 5-phenyl 1H-tetrazole from benzonitrile, the yield increased as the temperature was raised from 60 °C to 100 °C, with the maximum yield of 92% obtained at 100 °C. ajgreenchem.com A further increase to 120 °C did not result in any significant improvement. ajgreenchem.com For the cyanation of 3-bromo-2-hydroxybenzaldehyde derivatives, a higher temperature range of 120°C to 160°C is often required. In some cases, very high temperatures are necessary; for instance, the synthesis of diaryl ethers via SNAr reactions was optimized at 195 °C. beilstein-journals.org Conversely, some modern methods operate efficiently at room temperature, particularly when using highly reactive reagents. acs.org

Influence of Base: The nature and stoichiometry of the base used can dramatically alter the outcome of the synthesis. In the synthesis of 3-amino-2-aroyl benzofurans from 2-hydroxybenzonitriles, Cesium Carbonate (Cs₂CO₃) was found to be a superior base, especially in DMF. acs.org Using 2.0 equivalents of Cs₂CO₃ resulted in a 92% yield within 10 minutes at room temperature. acs.org In contrast, using only 1.0 equivalent of the base led exclusively to the formation of an acyclic intermediate. acs.org This highlights the "cesium effect," where the high solubility and unique properties of cesium salts in polar aprotic solvents lead to enhanced reactivity. acs.org

A comparative study of various organic bases for an SNAr reaction showed a clear link between the base strength (pKa) and the reaction conversion. beilstein-journals.org Stronger organic bases like 1,8-Diazabicycloundec-7-ene (DBU, pKa 12.00), 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN, pKa 12.80), and 1,1,3,3-Tetramethylguanidine (TMG, pKa 13.60) gave significantly higher conversions (around 55-56%) compared to weaker bases like pyridine (B92270) (pKa 5.20) or triethylamine (pKa 10.70), which resulted in negligible conversions under the tested conditions. beilstein-journals.org Inorganic bases like potassium carbonate (K₂CO₃) can also be effective and may be used in biphasic systems or as a solid base. beilstein-journals.orgneliti.com

The following table presents data on the impact of different bases and temperatures on the synthesis of benzonitrile-related compounds.

| Base | pKa | Temperature (°C) | Product Type | Conversion/Yield | Reference |

| Pyridine | 5.20 | 195 | Diaryl Ether | 3.00% | beilstein-journals.org |

| Diisopropylethylamine (DIPEA) | 10.50 | 195 | Diaryl Ether | 25.27% | beilstein-journals.org |

| Triethylamine | 10.70 | 195 | Diaryl Ether | 0.85% | beilstein-journals.org |

| 1,8-Diazabicycloundec-7-ene (DBU) | 12.00 | 195 | Diaryl Ether | 55.54% | beilstein-journals.org |

| 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) | 12.80 | 195 | Diaryl Ether | 56.27% | beilstein-journals.org |

| 1,1,3,3-Tetramethylguanidine (TMG) | 13.60 | 195 | Diaryl Ether | 55.10% | beilstein-journals.org |

| Cs₂CO₃ (2.0 equiv) | - | Room Temp. | 3-amino-2-aroyl benzofuran | 92% | acs.org |

| Cs₂CO₃ (1.0 equiv) | - | Room Temp. | Acyclic intermediate | - | acs.org |

| K₂CO₃ | - | Room Temp. | 2-chloro-N-(3-hydroxyphenyl)acetamide | 70% | neliti.com |

| - | - | 90 | Benzonitrile | <80% | rsc.org |

| - | - | 120 | Benzonitrile | 99.7% | rsc.org |

| - | - | 60 | 5-phenyl 1H-tetrazole | <60% | ajgreenchem.com |

| - | - | 100 | 5-phenyl 1H-tetrazole | 92% | ajgreenchem.com |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Hydroxybenzonitrile

Electrochemical Behavior and Reduction Mechanisms

The electrochemical properties of halogenated hydroxybenzonitriles, including 2-Chloro-3-hydroxybenzonitrile, have been a subject of scientific inquiry, particularly in aprotic solvents. These studies reveal a propensity for reductive processes that involve the nitrile group and the carbon-halogen bond.

Formation and Dynamics of Radical Anions

The initial step in the electrochemical reduction of many aromatic nitriles in aprotic solvents is the formation of a radical anion. acs.org This occurs through the transfer of a single electron to the molecule's lowest unoccupied molecular orbital (LUMO). For halogenated benzonitriles, this process is often followed by subsequent chemical reactions. researchgate.net The stability and reactivity of the formed radical anion are influenced by factors such as the solvent, the specific halogen present, and the substitution pattern on the aromatic ring. acs.orgsci-hub.se

Reductive Cleavage of Halogen Atoms and Dimerization Processes

Following the formation of the radical anion, a common subsequent reaction is the reductive cleavage of the carbon-halogen bond. sci-hub.seresearchgate.net This process results in the expulsion of a halide ion and the formation of a new radical species. The ease of this cleavage is dependent on the nature of the halogen, with the C-I bond being the most readily cleaved, followed by C-Br and C-Cl bonds.

Studies on related halogenated hydroxybenzonitriles have shown that the reduction can lead to the formation of a dehalogenated intermediate. researchgate.net This intermediate can then undergo further reactions, including dimerization. researchgate.net The dimerization of these dehalogenated radicals leads to the formation of biphenyl (B1667301) derivatives.

Function as a Proton Donor in Aprotic Electrochemical Environments

Hydroxybenzonitriles can act as proton donors in aprotic solvents. researchgate.netresearchgate.net The hydroxyl group can provide a proton to other molecules in the electrochemical system, a phenomenon known as autoprotonation, where one molecule of the hydroxybenzonitrile protonates another. researchgate.net This behavior is particularly relevant in the electrochemical reduction of other species present in the solution, as the availability of protons can significantly alter the reduction pathways and the final products. researchgate.netresearchgate.net For instance, the reduction of ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) in the presence of chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) demonstrates this proton-donating capability. researchgate.net

Nucleophilic Reaction Pathways and Derivative Formation

The presence of the electron-withdrawing nitrile group and the activating hydroxyl group on the aromatic ring, along with the chlorine atom, makes this compound susceptible to various nucleophilic reactions. These reactions provide pathways for the synthesis of a wide range of derivatives.

Reactions with Strong Bases and Subsequent Chemical Products

The reaction of this compound with strong bases can lead to several outcomes. The acidic proton of the hydroxyl group can be abstracted, forming a phenoxide ion. This species is a more potent nucleophile and can participate in subsequent reactions. Furthermore, under certain conditions, the chlorine atom can be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. wuxiapptec.com For instance, reaction with sodium hydroxide (B78521) could potentially lead to the formation of a dihydroxybenzonitrile, although the specific conditions for such a reaction would be critical to control the outcome. wuxiapptec.com

| Reactant | Base | Potential Product |

| This compound | Sodium Hydroxide | 2,3-Dihydroxybenzonitrile |

| This compound | Potassium Hydroxide | Potassium 2-chloro-3-cyanophenoxide |

Ether Linkage Formation with Phenolic Systems

The hydroxyl group of this compound can undergo etherification reactions. A common method for forming aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. organic-chemistry.org In the context of this compound, its phenoxide, generated by treatment with a base, can react with various alkylating agents to form the corresponding ether.

Furthermore, ether linkages can be formed through reactions with other phenolic systems, often catalyzed by a base. beilstein-journals.org For example, the reaction of a substituted phenol (B47542) with an activated aryl halide in the presence of a base like potassium carbonate can yield a diaryl ether. beilstein-journals.org This suggests that this compound could react with other phenols under appropriate conditions to form polycyclic ether structures.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type |

| This compound | Alkyl Halide | Base (e.g., K₂CO₃) | Alkyl Aryl Ether |

| This compound | Substituted Phenol | Base (e.g., K₂CO₃) | Diaryl Ether |

Diversification through Chemical Transformations

This compound serves as a versatile precursor in organic synthesis, amenable to a variety of chemical transformations that yield more complex and often biologically active molecules. Its reactivity is primarily centered around the three functional groups: the nitrile, the hydroxyl group, and the chloro substituent on the aromatic ring.

The strategic arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

One notable transformation involves the copper-catalyzed tandem cyclization of 2-hydroxybenzonitriles. This methodology allows for the expedient synthesis of 4-amino-2H-chromen-2-imines. acs.org The reaction proceeds through the combination of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the 2-hydroxybenzonitrile (B42573) derivative. acs.org This approach highlights the utility of the hydroxyl and nitrile groups in constructing the fused O-heterocyclic imine core. acs.org The resulting chromene-based structures are of significant interest due to their presence in a wide range of bioactive natural products and synthetic compounds.

Furthermore, the general reactivity of the functional groups present in this compound allows for its theoretical application in the synthesis of various other heterocyclic systems. For instance, the nitrile group can be reduced to an amine, which can then participate in condensation reactions to form nitrogen-containing heterocycles. evitachem.com The hydroxyl group can undergo O-alkylation or O-arylation, introducing further diversity and enabling subsequent cyclization reactions. The chloro group can be substituted via nucleophilic aromatic substitution, although this is generally less facile than reactions involving the other two functional groups. These potential transformations open avenues for creating libraries of diverse heterocyclic compounds for biological screening.

Beyond the synthesis of heterocyclic frameworks, this compound is a key building block for assembling more intricate organic molecules. Its utility stems from the sequential or tandem reactivity of its functional groups, allowing for the controlled and stepwise addition of molecular complexity.

The compound is recognized as an important intermediate in the production of herbicides, pesticides, and pharmaceuticals. cymitquimica.com The nitrile group, for example, can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. evitachem.comsmolecule.com These transformations convert the nitrile into a different functional handle that can be used for subsequent reactions, such as amide bond formation or the introduction of new carbon-carbon bonds.

The hydroxyl group can be a site for etherification or esterification, allowing for the attachment of other molecular fragments. The chloro substituent, while less reactive, can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, under appropriate catalytic conditions. This allows for the formation of carbon-carbon or carbon-nitrogen bonds, significantly expanding the structural diversity of the resulting molecules. The combination of these transformations makes this compound a versatile platform for the synthesis of a wide array of complex organic structures.

Conversion to Bioactive Heterocyclic Frameworks

Comparative Reactivity Studies of Isomeric Halogenated Hydroxybenzonitriles

The reactivity of halogenated hydroxybenzonitriles is significantly influenced by the nature and position of the halogen substituent, as well as the relative positions of the hydroxyl and cyano groups. Comparative studies of these isomers provide valuable insights into their chemical behavior.

For instance, in the context of disinfection byproducts in drinking water, the stability and transformation of various halohydroxybenzonitriles (HHBNs) have been investigated. A study identified seven new HHBNs, including isomers like 3,5-dichloro-4-hydroxybenzonitrile (B167504) and 3,5-dichloro-2-hydroxybenzonitrile. researchgate.net These compounds were found to undergo transformation during chlorination, following pseudo-first-order decay with varying half-lives, indicating differences in their reactivity towards chlorine. researchgate.net

The photochemical reactivity of dihalogenated hydroxybenzonitriles, such as ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), has also been compared. researchgate.net The primary photochemical reaction for these compounds in water is the photohydrolysis of the carbon-halogen bond. researchgate.net Interestingly, the study noted that the photochemical reactivity was not significantly affected by the nature of the halogen (Cl, Br, or I). researchgate.net

Furthermore, the synthesis of these compounds often reveals differences in reactivity based on isomerism. For example, the bromination of 3,5-difluorophenol (B1294556) shows selectivity for the para-position, yielding 4-bromo-3,5-difluorophenol (B1277710) as the major product. google.com This regioselectivity is a direct consequence of the directing effects of the existing substituents on the aromatic ring.

The following table provides a comparative overview of different isomeric halogenated hydroxybenzonitriles and their known reactivity characteristics.

| Compound Name | Molecular Formula | Key Reactivity/Property | Reference |

| This compound | C₇H₄ClNO | Intermediate for herbicides, pesticides, and pharmaceuticals. cymitquimica.com | cymitquimica.com |

| 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil) | C₇H₃Cl₂NO | Undergoes photohydrolysis of C-Cl bonds. researchgate.net Identified as a disinfection byproduct. researchgate.net | researchgate.netresearchgate.net |

| 3,5-Dichloro-2-hydroxybenzonitrile | C₇H₃Cl₂NO | Identified as a disinfection byproduct with a specific transformation rate during chlorination. researchgate.net | researchgate.net |

| 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | C₇H₃Br₂NO | Used as a herbicide; undergoes photohydrolysis. researchgate.net | researchgate.net |

| 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil) | C₇H₃I₂NO | Used as a herbicide; undergoes photohydrolysis of C-I bonds. researchgate.net | researchgate.net |

| 2-Chloro-5-hydroxybenzonitrile | C₇H₄ClNO | Also known as 4-Chloro-3-cyanophenol. chemscene.com | chemscene.com |

| 3-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | Undergoes substitution, oxidation, and reduction reactions. | |

| 3,4-Difluoro-2-hydroxybenzonitrile | C₇H₃F₂NO | Participates in electrophilic and nucleophilic substitution, reduction, and oxidation reactions. evitachem.com | evitachem.com |

This comparative data underscores the subtle yet significant impact of isomeric and substituent variations on the chemical behavior of halogenated hydroxybenzonitriles.

Computational and Theoretical Investigations of 2 Chloro 3 Hydroxybenzonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-Chloro-3-hydroxybenzonitrile. These methods provide a framework for understanding its stability, reactivity, and molecular interactions.

Application of Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the molecular properties of chemical compounds. DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p), are commonly employed to determine optimized geometries, electronic structures, and other molecular characteristics. researchgate.net For instance, DFT studies on related benzaldehyde (B42025) derivatives reveal insights into intramolecular hydrogen bonding and the electronic effects of substituents. The chlorine atom, through its electron-withdrawing inductive effect, influences the electron distribution within the aromatic ring.

In similar benzonitrile (B105546) compounds, DFT methods have been used to calculate properties such as dipole moments and HOMO-LUMO energy gaps, which are crucial for understanding their potential applications, for example, in nonlinear optics. mdpi.com The choice of functional, like CAM-B3LYP, can be important for accurately describing long-range interactions. scielo.br Furthermore, ab initio calculations, such as those at the MP2/6-311++G(d,p) level, have been used to study the conformational stability of related cyanophenols, highlighting the role of intramolecular hydrogen bonds.

Molecular Orbital Theory for Reactivity Prediction

Molecular Orbital (MO) theory is essential for predicting the chemical reactivity of molecules. numberanalytics.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this analysis. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. conicet.gov.ar The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com

For related benzaldehyde derivatives, DFT calculations have shown that the HOMO is often localized on the phenol (B47542) ring and the functional group, while the LUMO is dominated by the π* density from these groups. The analysis of these frontier orbitals helps in identifying potential sites for electrophilic and nucleophilic attacks. irjweb.comut.ee This theoretical framework is widely applied in organic chemistry to understand and predict the outcomes of chemical reactions. numberanalytics.com

Spectroscopic Property Simulations

Computational simulations of spectroscopic properties are invaluable for interpreting experimental data and understanding the vibrational and optical characteristics of molecules.

Vibrational Spectroscopy Analysis (e.g., Infrared Spectrum Simulation)

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman spectra, are frequently performed using DFT methods. researchgate.net These simulations help in the assignment of experimentally observed vibrational bands to specific molecular motions. scielo.brresearchgate.net For example, in studies of similar compounds, calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.netacs.org

The simulation of the IR spectrum for a molecule like this compound would involve geometry optimization followed by frequency calculations at a chosen level of theory, such as B3LYP with a suitable basis set. researchgate.netnanobioletters.com The resulting theoretical spectrum, often visualized with software that applies Lorentzian functions to the calculated frequencies and intensities, can be compared with experimental FT-IR spectra to confirm structural features and vibrational modes. acs.orgkit.edu For instance, the characteristic stretching vibrations of the nitrile (C≡N) and hydroxyl (O-H) groups would be of particular interest. researchgate.net

Prediction of Nonlinear Optical Properties in Benzonitrile-Based Composites

Benzonitrile derivatives are of interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are used to predict the NLO response of these molecules. mdpi.com Key parameters influencing NLO activity, such as the electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β), can be calculated. orientjchem.org

Molecules with a D-π-A (donor-π-acceptor) structure often exhibit significant NLO responses. mdpi.com In benzonitrile derivatives, the cyano group typically acts as an electron acceptor. mdpi.com The NLO properties are inversely related to the HOMO-LUMO energy gap. mdpi.com Theoretical studies on composite materials, where benzonitrile-based chromophores are embedded in a polymer matrix, help in understanding how the matrix influences the NLO properties of the chromophores. mdpi.commdpi.com Techniques like the Z-scan are used experimentally to measure NLO parameters such as the nonlinear refractive index (n₂) and third-order nonlinear susceptibility (χ³). metall-mater-eng.comscirp.org

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions, including the identification of intermediates and transition states. acs.org By mapping the potential energy surface of a reaction, researchers can determine the most likely pathways and the energy barriers associated with them.

For reactions involving related hydroxybenzonitrile compounds, such as isomerization or decomposition, quantum chemical calculations can elucidate the step-by-step process. acs.org For example, in the thermal isomerization of benzoxazole (B165842) to o-hydroxybenzonitrile, calculations at the QCISD(T)//B3LYP level of theory identified the transition states and intermediates, revealing a multi-step pathway. acs.org The energy of the transition state is a critical factor determining the reaction rate. acs.org

Modeling can also be applied to predict the outcomes of reactions like nucleophilic substitution. For instance, understanding the reaction of a chloro-substituted compound with a nucleophile involves calculating the energies of the reactants, products, and the transition state connecting them. chegg.com Such mechanistic insights are vital for optimizing reaction conditions and designing synthetic routes. chegg.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzonitrile Cytotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. In the context of benzonitrile derivatives, QSAR models have been developed to predict their cytotoxicity, offering a faster and more cost-effective alternative to extensive experimental testing. ajrconline.org These models are crucial for understanding the toxicological significance of these compounds, particularly those identified as disinfection byproducts in drinking water. acs.orgnih.gov

A recent study focused on developing a QSAR model for a series of halohydroxybenzonitriles (HHBNs), including both newly identified monohalohydroxybenzonitriles and previously known dihalohydroxybenzonitriles. acs.orgnih.gov The aim was to predict their cytotoxicity in Chinese hamster ovary (CHO-K1) cells. The developed QSAR model indicated that oxidative stress and cellular uptake efficiency are significant factors influencing the cytotoxicity of these compounds. acs.orgnih.gov

The study highlighted the comparable concentration-cytotoxicity contribution of monohalohydroxybenzonitriles to the more studied dihalohydroxybenzonitriles. acs.org Transcriptomic analysis further supported the QSAR findings, revealing that the cytotoxicity mechanisms of HHBNs in CHO-K1 cells are predominantly immunotoxicity and genotoxicity, with potential carcinogenic effects. acs.orgnih.gov

The predictive power of a QSAR model is evaluated through various statistical parameters. A reliable model should be capable of accurately predicting the activities of compounds that were not used in its development. researchgate.net Key statistical metrics include the coefficient of determination (R²) for the training set, the cross-validation coefficient (Q² or q²), and the coefficient of determination for the external test set (R²ext). researchgate.netmdpi.com Generally, an R² value greater than 0.6 and a Q² value greater than 0.5 are considered acceptable for a robust model. mdpi.com

For instance, a QSAR model for the toxicity of various phenols against Tetrahymena pyriformis demonstrated high predictive capability with an R² of 95.5%, a Q² of 95.01%, and an R²ext of 95.96%. ajrconline.org Similarly, QSAR models for haloacetonitriles, another class of disinfection byproducts, were developed to predict their cytotoxicity and genotoxicity based on physicochemical parameters and toxicity metrics. acs.org These models are valuable for assessing the risk of novel compounds in this class before extensive biological evaluation. acs.org

The development of such models often involves the use of various molecular descriptors that quantify different aspects of a molecule's structure and properties. These can include hydrophobic, electronic, and steric parameters. For example, in the study of HHBNs, the model suggested that factors related to oxidative stress and cellular uptake are crucial for cytotoxicity. acs.org This implies that descriptors related to these processes, such as electron affinity and lipophilicity, would be important components of the QSAR model.

Biological Activity Profiling and Mechanistic Elucidation of 2 Chloro 3 Hydroxybenzonitrile

Exploration of Pharmacological Relevance

The pharmacological potential of 2-Chloro-3-hydroxybenzonitrile and its chemical relatives, benzonitrile (B105546) derivatives, has been a subject of extensive study. Research has spanned across several key areas, including their effects on cancer cells, inflammatory processes, and microbial pathogens.

Investigation of Anticancer Activity in Benzonitrile Derivatives

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of benzonitrile derivatives against various cancer cell lines. Studies indicate that these compounds can induce apoptosis, or programmed cell death, in cancer cells, highlighting their potential as therapeutic agents. For instance, certain benzonitrile derivatives have demonstrated significant efficacy in reducing the viability of human breast cancer cells (MCF-7), with IC50 values (the concentration required to inhibit the growth of 50% of cells) recorded between 10 and 30 µM.

Further research into novel heterocyclic benzonitrile derivatives has shown their capability to inhibit the metabolic activity of human colon cancer cells (HCT116) in a manner dependent on both time and dose. acs.org Notably, these compounds have also been found to effectively eliminate the self-renewal capacity of highly resistant cancer stem cells. acs.org The structural framework of benzonitrile allows for modifications that can enhance its interaction with biological targets. For example, derivatives containing a triazine moiety have been shown to exhibit anticancer properties through the induction of apoptosis and cell cycle arrest. Similarly, combining a thiazolidinone moiety with a structural fragment of Ciminalum (p-nitro-α-chlorocinnamic aldehyde) in hybrid molecules has proven to be an effective strategy for designing potential anticancer agents. nih.gov

Investigations into halogenated hydroxybenzonitriles have also yielded promising results. Derivatives of 4-Amino-2-bromo-3-hydroxybenzonitrile demonstrated a dose-dependent inhibition of cell proliferation across several human cancer cell lines, with efficacy comparable to established anticancer drugs. The mechanism of action for these compounds was found to involve the activation of caspase pathways, which are crucial for executing apoptosis.

| Benzonitrile Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| General Benzonitrile Derivatives | Human Breast Cancer (MCF-7) | Reduced cell viability (IC50: 10-30 µM) | |

| Heterocyclic Benzonitriles (DIQ3) | Human Colon Cancer (HCT116) | Inhibited metabolic activity and self-renewal of cancer stem cells | acs.org |

| Triazine-containing Benzonitriles | Various | Induced apoptosis and cell cycle arrest | |

| 4-Amino-2-bromo-3-hydroxybenzonitrile Derivatives | Various | Dose-dependent inhibition of cell proliferation via caspase activation | |

| Ciminalum–thiazolidinone Hybrids | Leukemia, Melanoma, Colon, etc. | Significant cytotoxic effect at micro- and submicromolar levels | nih.gov |

| Iron(II)-cyclopentadienyl Benzonitriles | Colorectal (SW480), Breast (MDA-MB-231) | Induced apoptosis and inhibited proliferation | mdpi.com |

Assessment of Anti-inflammatory Effects

The anti-inflammatory potential of benzonitrile derivatives has been another significant area of investigation. Certain compounds within this class have been shown to modulate key inflammatory pathways. For example, some analogs are capable of reducing inflammatory markers in vitro. smolecule.com

Specific derivatives, such as 4-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile, have been identified as inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), enzymes that play a crucial role in the production of inflammatory mediators. smolecule.com Similarly, derivatives like 4-Amino-2-bromo-3-hydroxybenzonitrile and 3-Bromo-2-hydroxybenzonitrile are suggested to inhibit pro-inflammatory cytokines, which are signaling molecules that promote inflammation. Research on 2-amino-5-alkylidene-thiazol-4-ones containing a benzonitrile group has also demonstrated an anti-inflammatory response in human peripheral blood mononuclear cells, potentially through the inhibition of the NF-κB signaling pathway. nih.gov These findings underscore the potential of benzonitrile compounds as candidates for the development of new anti-inflammatory drugs. smolecule.comwipo.int

Evaluation of Antimicrobial Properties and Biofilm Inhibition

Benzonitrile derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects. Research has shown that certain derivatives can effectively inhibit the growth of protozoan parasites like Entamoeba histolytica and Giardia intestinalis. In the realm of antifungal activity, thiazole (B1198619) derivatives of benzonitrile have shown efficacy against strains such as Candida albicans and Aspergillus niger.

A particularly critical aspect of antimicrobial research is the ability of compounds to combat biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional treatments. Several benzonitrile derivatives have shown significant promise in this area. Coumarin derivatives featuring a 4-benzonitrile moiety, for instance, were found to inhibit the formation of Staphylococcus aureus biofilms by as much as 91%. nih.gov

Furthermore, some benzofuran (B130515) derivatives synthesized from 5-chloro-2-hydroxy benzonitrile have exhibited activity against bacteria such as Escherichia coli and Staphylococcus aureus. rasayanjournal.co.in The mechanism of biofilm inhibition is often linked to the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov For example, certain tetrazine derivatives have been shown to prevent biofilm formation by interfering with this communication pathway. biorxiv.org

| Derivative Class | Target Organism/Biofilm | Observed Effect | Reference |

|---|---|---|---|

| General Benzonitrile Derivatives | Entamoeba histolytica, Giardia intestinalis | Antiparasitic activity | |

| Thiazole Benzonitriles | Candida albicans, Aspergillus niger | Antifungal activity | |

| Coumarin-Benzonitrile Hybrids | Staphylococcus aureus biofilm | 91% inhibition of biofilm formation | nih.gov |

| Benzofuran Derivatives (from 5-chloro-2-hydroxy benzonitrile) | Escherichia coli, Staphylococcus aureus | Antibacterial activity | rasayanjournal.co.in |

| Tetrazine-Benzothiazole Hybrids | Various bacteria | Inhibition of biofilm formation and anti-quorum sensing activity | biorxiv.org |

| Schiff Base Molecules (from dicarbonitriles) | MRSA, E. coli | Inhibition of biofilm formation and quorum sensing | mdpi.com |

Cellular and Biochemical Interaction Studies

To understand the mechanisms underlying the observed pharmacological effects, researchers have delved into the interactions of this compound and related compounds at the cellular and biochemical levels. These studies have primarily focused on their influence on fundamental cellular processes like energy metabolism.

Modulation of Oxidative Phosphorylation

A key finding is the ability of certain hydroxybenzonitrile derivatives to act as uncouplers of oxidative phosphorylation. This process is the primary means by which cells generate ATP, the main molecule for storing and transferring energy. Uncouplers disrupt this process, leading to increased oxygen consumption without the corresponding production of ATP.

Specifically, 2,6-dichloro-3-hydroxybenzonitrile (B1605826) and its 4-hydroxy isomer have been shown to uncouple oxidative phosphorylation in isolated rat-liver mitochondria and to increase the oxygen consumption of yeast cells, an action comparable to the classic uncoupling agent dinitrophenol. uu.nloregonstate.edu This uncoupling effect is a critical aspect of their biological activity, as it directly impacts the cell's energy supply. uu.nl Studies on a range of benzonitrile compounds have established a relationship between their uncoupling efficiency and their physicochemical properties, with the most acidic and hydrophobic compounds being the most potent uncouplers. nih.gov

Influence on ATPase Activity in Biological Systems

The uncoupling of oxidative phosphorylation is directly linked to an increase in ATPase activity. ATPase (adenosine triphosphatase) is an enzyme that catalyzes the decomposition of ATP into ADP and a free phosphate (B84403) ion, releasing energy. In the context of uncoupling, the cell attempts to compensate for the lack of ATP production by hydrolyzing existing ATP, leading to stimulated ATPase activity.

Studies have confirmed that 2,6-dichloro-3-hydroxybenzonitrile induces ATPase activity in isolated rat-liver mitochondria. uu.nloregonstate.edu This effect was also observed in living cells, where the compound's action on beating heart cells was attributed to a decrease in cellular ATP levels caused by the induced ATPase activity. uu.nl The ability to stimulate ATPase is considered a hallmark of compounds that uncouple oxidative phosphorylation. nih.gov The antagonism of this effect by oligomycin, an inhibitor of ATP synthase, further confirms that these benzonitrile metabolites act on the mitochondria. uu.nl

| Compound | Biological System | Effect on ATPase Activity | Consequence | Reference |

|---|---|---|---|---|

| 2,6-dichloro-3-hydroxybenzonitrile | Isolated rat-liver mitochondria | Induction/Stimulation | Uncoupling of oxidative phosphorylation | uu.nloregonstate.edu |

| 2,6-dichloro-4-hydroxybenzonitrile | Isolated rat-liver mitochondria | Induction/Stimulation (more active than 3-hydroxy) | Uncoupling of oxidative phosphorylation | uu.nloregonstate.edu |

| 2,6-dichloro-3-hydroxybenzonitrile | Beating heart cells in vitro | Induction | Decrease in cellular ATP concentration | uu.nl |

| Various benzonitrile uncouplers | Isolated rat-liver mitochondria | Stimulation | Used as a measure of uncoupling ability | nih.gov |

Studies on Thrombin Inhibition by Related Benzonitrile Analogues

While direct studies on the thrombin inhibition activity of this compound are not extensively documented in publicly available research, the therapeutic potential of related benzonitrile analogues as anticoagulants has been explored. Thrombin, a serine protease, plays a central role in the blood coagulation cascade, making it a key target for antithrombotic drugs. google.com The inhibition of thrombin can prevent the conversion of fibrinogen to fibrin, a critical step in clot formation. google.com

Research into compounds with similar structural features provides insight into the potential activity of this chemical class. For instance, 3-Bromo-4-hydroxybenzonitrile has been shown to inhibit the activity of thrombin. biosynth.com This suggests that the hydroxybenzonitrile scaffold can interact with the enzyme. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, interfering with its catalytic function. biosynth.com Another related compound, Ethyl acetamidocyanoacetate , is also known to inhibit thrombin. cymitquimica.com

The development of novel thrombin inhibitors is an active area of research. Studies have identified various carbo- and heterocyclic amidines as potent thrombin inhibitors. google.com These findings underscore the importance of the benzonitrile and related structures as a basis for designing molecules with specific biological activities, including the modulation of enzymes critical to hemostasis.

Toxicological Pathways and Cytotoxicity Mechanisms

As a member of the halohydroxybenzonitrile (HHBN) class, this compound is relevant to discussions about disinfection byproducts (DBPs) in drinking water. nih.govacs.org HHBNs are nitrogenous aromatic compounds that can form during water disinfection processes like chlorination. researchgate.netnih.gov Studies on various HHBNs have revealed significant toxicological concerns. researchgate.netnih.gov

Immunotoxicity and Genotoxicity of Halohydroxybenzonitrile Byproducts

Recent research has identified immunotoxicity and genotoxicity as primary mechanisms of cytotoxicity for HHBNs. nih.govacs.org Transcriptomic analysis performed on Chinese hamster ovary (CHO-K1) cells exposed to HHBNs revealed these two pathways as dominant toxicological responses. nih.govacs.org Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. mdpi.com The damage to DNA can occur through covalent binding, leading to the formation of DNA adducts, which can result in mutations during cell replication. mdpi.com

The genotoxic potential of disinfection byproducts is a significant health concern, as epidemiological studies have suggested a link between exposure to DBPs and an increased risk of certain cancers. researchgate.net The halogen substitution on these molecules can significantly influence their genotoxicity. acs.org

Role of Oxidative Stress and Cellular Uptake in Toxicity

Oxidative stress is a key factor contributing to the toxicity of HHBNs. nih.govacs.orgresearchgate.net This condition arises from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify these reactive products. ebi.ac.uk ROS, such as superoxide (B77818) anions and hydrogen peroxide, can damage cellular components like DNA, proteins, and lipids. ebi.ac.uk Quantitative structure-activity relationship (QSAR) models developed for HHBNs have indicated that oxidative stress is a significant predictor of their cytotoxicity. nih.govacs.org

In addition to inducing oxidative stress, the toxicity of HHBNs is also influenced by their efficiency of cellular uptake and their nucleophilicity. researchgate.netnih.gov The ability of these compounds to enter cells and interact with intracellular molecules is a critical determinant of their biological impact. researchgate.netnih.gov Studies have shown that the structure of HHBNs, including the type and position of halogen atoms, affects these properties and, consequently, their cytotoxic potency. acs.org

Potential Carcinogenic Implications of Related Environmental Contaminants

The genotoxic and immunotoxic effects of HHBNs raise concerns about their potential carcinogenicity. nih.govacs.org Studies on CHO-K1 cells have suggested that HHBNs may have carcinogenic effects. nih.govacs.org Environmental contaminants, particularly disinfection byproducts in drinking water, are under scrutiny for their long-term health risks, including cancer. researchgate.netdntb.gov.ua

DNA-reactive carcinogens, which directly interact with DNA, are considered a significant risk even at low levels of exposure commonly found in food and water. mdpi.com Epidemiological studies have previously linked exposure to various DBPs with an increased risk of bladder and rectal cancer. researchgate.net Although specific long-term cancer studies on this compound are lacking, the data on related HHBNs as a class of emerging DBPs warrant further investigation into their carcinogenic potential. nih.govacs.orgresearchgate.net

In Vitro and In Vivo Biological Response Assessment

The biological responses to HHBNs have been evaluated using both in vitro (cell-based) and in vivo (whole-organism) models. These studies are crucial for understanding the potential health risks posed by these compounds.

In vitro studies have consistently demonstrated the cytotoxicity of HHBNs. nih.gov For example, various newly identified HHBNs exhibited significantly higher cytotoxicity in Chinese hamster ovary (CHO) cells compared to regulated DBPs like trihalomethanes. researchgate.netnih.gov A 2024 study identified eight new monohalohydroxybenzonitriles (monoHHBNs) in drinking water, including compounds structurally similar to this compound, and found they exhibited higher cytotoxicity than some other monohalogenated aromatic DBPs. nih.govacs.org

| Halohydroxybenzonitrile (HHBN) Congeners | Cell Line | Observed Effect | Reference |

| Dihalohydroxybenzonitriles (diHHBNs) | Chinese Hamster Ovary (CHO-K1) | Significant cytotoxicity, higher than regulated DBPs. | researchgate.netnih.gov |

| Monohalohydroxybenzonitriles (monoHHBNs) | Chinese Hamster Ovary (CHO-K1) | Higher cytotoxicity than other monohalogenated DBPs. | nih.govacs.org |

| 2,6-dichloro-3-hydroxybenzonitrile | Rat Heart Cells | Inhibition of beating, indicating action on mitochondria. | uu.nl |

Interestingly, a discrepancy between in vitro and in vivo toxicity has been observed for some classes of DBPs. A comparative study on cyclic and aliphatic DBPs found that while aliphatic DBPs showed higher in vitro cytotoxicity in human hepatoma (HepG2) cells, cyclic DBPs demonstrated significantly higher in vivo developmental and acute toxicity in zebrafish embryos. acs.org This highlights that in vitro results may not always directly translate to whole-animal responses, emphasizing the need for a combination of testing methods to fully assess toxicological risk. acs.orgnih.gov

In vivo assessments provide a more comprehensive picture of a substance's potential toxicity within a complex biological system. While specific in vivo studies for this compound are not prominent in the literature, the data from related compounds underscore the importance of such evaluations. For instance, metabolites of the herbicide Dichlobenil (B1670455), namely 2,6-dichloro-3-hydroxybenzonitrile and 2,6-dichloro-4-hydroxybenzonitrile , were studied for their effects in rats and rabbits. uu.nlnih.gov

The collective findings from these assessments indicate that HHBNs are a class of disinfection byproducts with considerable biological activity that warrants further research and monitoring.

Applications in Advanced Chemical Disciplines and Emerging Fields

Strategic Role in Pharmaceutical Drug Development

2-Chloro-3-hydroxybenzonitrile serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, featuring both a nitrile and a hydroxyl group on a chlorinated benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry.

The unique substitution pattern of this compound makes it an important intermediate in the creation of a wide array of therapeutically significant molecules. cymitquimica.com The presence of the chloro, hydroxyl, and nitrile groups provides multiple reaction sites for chemists to elaborate upon, leading to the synthesis of complex molecular architectures with potential biological activity. For instance, compounds with similar structural motifs have been investigated for their potential as antifungal agents. google.com The synthesis of various benzofuran (B130515) carboxamide derivatives, which have been evaluated for their antimicrobial and anti-inflammatory activities, often involves multistep processes where substituted benzonitriles can act as key starting materials. researchgate.net

The versatility of this compound is further highlighted by its use in the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs. google.com The reactivity of the nitrile and hydroxyl groups can be selectively manipulated to build fused ring systems and introduce diverse functionalities, which are often essential for achieving desired therapeutic effects.

| Therapeutic Area | Compound Class/Example | Role of Substituted Benzonitriles |

| Antifungal | Triazole-based antifungals | Key intermediates in the synthesis of the core scaffold. google.com |

| Anti-inflammatory | Benzofuran carboxamides | Starting materials for building the benzofuran ring system. researchgate.net |

| Antiviral | Diarylpyrimidine NNRTIs | Essential building blocks for one of the aromatic rings. googleapis.com |

| Oncology | Epidermal Growth Factor Receptor (EGFR) inhibitors | Precursors for the quinazoline (B50416) core of some inhibitors. lookchem.com |

| Neurodegenerative Disorders | Kynurenine aminotransferase II (KAT II) inhibitors | Used in the synthesis of bicyclic and tricyclic heterocyclic inhibitors. google.com |

The structural framework of this compound is instrumental in the rational design of molecules with specific biological targets. A notable example is its utility in the development of inhibitors for the HIV-1 capsid protein, a critical target in antiviral therapy. nih.gov In the design of novel small molecules targeting this protein, a related compound, 3-chloro-5-hydroxybenzonitrile (B1591985), was used as a key starting material. nih.gov This precursor was reacted with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (B1586022) to generate an ether intermediate, which was subsequently converted into a carboxylic acid and coupled with an amine to yield the final bioactive molecule. nih.gov

This strategic use of a substituted benzonitrile (B105546) highlights the importance of this class of compounds in generating molecules with finely tuned properties for specific biological interactions. The chlorine and hydroxyl groups can be modified to optimize binding affinity, metabolic stability, and pharmacokinetic profiles of the final drug candidate. nih.gov The ability to systematically alter the substitution pattern on the benzonitrile ring allows medicinal chemists to explore the structure-activity relationships (SAR) of a compound series, leading to the identification of potent and selective drug candidates. nih.gov

This compound and its isomers are significant precursors in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1 infection. google.comresearchgate.net A prominent example is the synthesis of Doravirine, a next-generation NNRTI. mdpi.comnewdrugapprovals.org In the synthesis of Doravirine, 3-chloro-5-hydroxybenzonitrile is a key intermediate. mdpi.com This compound is reacted with a substituted pyridine (B92270) derivative to form a diaryl ether linkage, a common structural motif in many potent NNRTIs. newdrugapprovals.org

The synthesis of diarylpyrimidine (DAPY) NNRTIs, such as etravirine, also relies on substituted benzonitriles. googleapis.com These second-generation NNRTIs are effective against drug-resistant strains of HIV-1. The general synthetic approach involves the coupling of a substituted pyrimidine (B1678525) core with two different aromatic rings, one of which is often a substituted benzonitrile. googleapis.com The cyano group of the benzonitrile is a key feature that contributes to the binding of these inhibitors to the allosteric pocket of the reverse transcriptase enzyme.

| NNRTI | Precursor | Synthetic Step |

| Doravirine | 3-Chloro-5-hydroxybenzonitrile | Formation of a diaryl ether linkage with a pyridone ring. mdpi.comnewdrugapprovals.org |

| Etravirine (and other DAPY NNRTIs) | 4-Aminobenzonitrile, 3,5-dimethyl-4-hydroxybenzonitrile | Incorporation as the side chains of the central pyrimidine ring. googleapis.com |

| Diaryl Ether Pyridone NNRTIs | Substituted hydroxybenzonitriles | Formation of the diaryl ether core structure. researchgate.net |

The development of radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging is a rapidly growing field in medical diagnostics. nih.gov These imaging agents allow for the non-invasive visualization and quantification of biological processes in vivo. While direct use of this compound as a radiotracer precursor is not widely documented, structurally related compounds are employed in the synthesis of these imaging agents. For instance, precursors for PET radiotracers targeting the NLRP3 inflammasome have been developed based on a 1,2,3-triazole scaffold, which can be synthesized from precursors containing chloro and methoxy (B1213986) substitutions on a benzyl (B1604629) group. nih.gov

Contributions to Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Synthesis

Contributions to Agrochemical Research and Development

In the field of agrochemicals, substituted benzonitriles are important intermediates for the synthesis of herbicides and pesticides. cymitquimica.com The specific arrangement of functional groups on the aromatic ring can be tailored to produce compounds with selective activity against weeds and pests, while minimizing harm to crops and the environment.

This compound is a valuable intermediate in the synthesis of various herbicides and pesticides. cymitquimica.com The nitrile functionality is a common feature in several classes of herbicides. For example, dichlobenil (B1670455) (2,6-dichlorobenzonitrile) is a well-known herbicide used for pre-emergent weed control. nih.gov It acts by inhibiting cellulose (B213188) synthesis in plants. nih.gov The synthesis of such benzonitrile-based herbicides often starts from substituted toluenes or benzamides, which are then converted to the corresponding benzonitriles. nih.gov

The reactivity of the chloro and hydroxyl groups in this compound allows for further chemical modifications to generate a diverse range of agrochemical candidates. These modifications can influence the compound's mode of action, spectrum of activity, and environmental persistence. researchgate.net For instance, the hydroxyl group can be derivatized to form ethers or esters, which may alter the compound's uptake and translocation in plants. researchgate.net The development of new herbicides often involves screening libraries of compounds derived from versatile intermediates like this compound to identify novel structures with improved efficacy and safety profiles. scribd.com

Mechanisms of Action in Agro-Applications (e.g., Cellulose Synthesis Inhibition)

While direct studies on the specific mechanism of action for this compound in agricultural applications are not extensively detailed in publicly available literature, its structural similarity to other known herbicides provides a strong basis for inferring its potential mode of action. A prominent mechanism for herbicides with a benzonitrile scaffold is the inhibition of cellulose biosynthesis. nih.govresearchgate.net

Herbicides that inhibit cellulose synthesis disrupt the formation of the plant cell wall, a critical structure for plant growth and development. acs.org This disruption can occur by affecting the bonding between cellulose microfibrils or by causing improper orientation of these microfibrils during cell wall synthesis. acs.org This ultimately leads to a cessation of growth and plant death. researchgate.netacs.org

A notable example of a benzonitrile herbicide that functions as a cellulose synthesis inhibitor is Dichlobenil (2,6-dichlorobenzonitrile). nih.gov Dichlobenil is used as a pre-emergent and early post-emergent herbicide. nih.gov Its mechanism involves the inhibition of cellulose synthesis, which is a well-established mode of action for this class of compounds. nih.gov Given the structural parallels between Dichlobenil and this compound, it is plausible that the latter could exhibit similar herbicidal activity through the same biochemical pathway. The presence of the nitrile group and the chlorinated benzene ring are key features that can contribute to this activity.

Further research into the specific interactions of this compound with the enzymes involved in cellulose synthesis, such as cellulose synthase, would be necessary to definitively confirm this mechanism.

Table 1: Comparison of Related Benzonitrile Herbicides

| Compound | Chemical Structure | Primary Mechanism of Action |

| Dichlobenil | 2,6-dichlorobenzonitrile (B3417380) | Cellulose Synthesis Inhibitor nih.gov |

| This compound | C₇H₄ClNO | Inferred to be a Cellulose Synthesis Inhibitor |

Utility in Dyestuff and Specialty Chemical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including those used in the dyestuff and specialty chemical industries. The reactivity of its functional groups—the chloro, hydroxyl, and nitrile moieties—allows for a variety of chemical transformations, making it a versatile building block.

While specific examples of dyestuffs derived directly from this compound are not widely documented, the general class of substituted benzonitriles and phenolic compounds are known precursors in dye manufacturing. For instance, compounds like various methyl salicylic (B10762653) acids (isomers of hydroxytoluic acid) are utilized in the manufacturing of dyes. environmentclearance.nic.in The chemical functionalities present in this compound are analogous to those in other intermediates used for creating chromophoric and auxochromic systems essential for color in dyes.

In the realm of specialty chemicals, this compound can be a precursor for a range of products. Specialty chemical intermediates are crucial for producing substances with specific functions in various industries, including pharmaceuticals, personal care, and materials science. vandemark.com The synthesis of benzofuran derivatives, which have significant biological and pharmacological activities, can start from substituted hydroxybenzonitriles. rasayanjournal.co.in For example, 5-Chloro-2-hydroxybenzonitrile is used as a starting material for the synthesis of biologically active benzofurans. rasayanjournal.co.in Similarly, this compound could be employed to create novel substituted benzofurans or other heterocyclic compounds with desired properties for specialty applications.